molecular formula C19H23N3O3 B3938644 N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide

N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide

Cat. No. B3938644
M. Wt: 341.4 g/mol
InChI Key: TWVWXIMDXFNGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide, also known as DPA-P3, is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It belongs to the class of malonamide derivatives and has been studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. In addition, N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques and improving cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit the activity of various enzymes and signaling pathways involved in cell proliferation and neurodegeneration. However, it also has some limitations, including its relatively low solubility in water and the need for further studies to determine its toxicity and pharmacokinetics in vivo.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide, including the development of more efficient synthesis methods, the evaluation of its toxicity and pharmacokinetics in vivo, and the investigation of its potential applications in the treatment of other diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide and to identify its molecular targets in cells and tissues.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of various enzymes involved in cell proliferation. In addition, N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been shown to have neuroprotective effects by inhibiting the accumulation of beta-amyloid plaques and reducing oxidative stress in the brain.

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(3-pyridin-3-yloxypropyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-9-15(2)11-16(10-14)22-19(24)12-18(23)21-7-4-8-25-17-5-3-6-20-13-17/h3,5-6,9-11,13H,4,7-8,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVWXIMDXFNGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(=O)NCCCOC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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